N'-butylcarbamimidothioic acid
Description
N’-butylcarbamimidothioic acid is an organic compound that belongs to the class of carbamimidothioic acids. This compound is characterized by the presence of a butyl group attached to the nitrogen atom of the carbamimidothioic acid moiety. It is known for its diverse applications in various fields, including chemistry, biology, and industry.
Properties
IUPAC Name |
N'-butylcarbamimidothioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2S/c1-2-3-4-7-5(6)8/h2-4H2,1H3,(H3,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMEGXJPUFRVCPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN=C(N)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN=C(N)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-butylcarbamimidothioic acid typically involves the reaction of butylamine with carbon disulfide, followed by the addition of an appropriate oxidizing agent. The reaction conditions often include mild temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction. The general reaction scheme can be represented as follows:
-
Reaction of Butylamine with Carbon Disulfide: : [ \text{C}_4\text{H}_9\text{NH}_2 + \text{CS}_2 \rightarrow \text{C}_4\text{H}_9\text{NHCS}_2\text{H} ]
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Oxidation: : [ \text{C}_4\text{H}_9\text{NHCS}_2\text{H} + \text{Oxidizing Agent} \rightarrow \text{N’-butylcarbamimidothioic acid} ]
Industrial Production Methods
In industrial settings, the production of N’-butylcarbamimidothioic acid may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N’-butylcarbamimidothioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiol group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like alkyl halides or aryl halides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted carbamimidothioic acid derivatives.
Scientific Research Applications
N’-butylcarbamimidothioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N’-butylcarbamimidothioic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include:
Enzyme Inhibition: The compound can bind to the active site of enzymes, preventing their normal function.
Receptor Modulation: It can interact with cell surface receptors, altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- N-methylcarbamimidothioic acid
- N-ethylcarbamimidothioic acid
- N-propylcarbamimidothioic acid
Uniqueness
N’-butylcarbamimidothioic acid is unique due to its specific butyl group, which imparts distinct chemical and physical properties. This uniqueness can influence its reactivity, solubility, and biological activity compared to other similar compounds.
Q & A
Q. What are the critical parameters for synthesizing N'-butylcarbamimidothioic acid, and how can experimental reproducibility be ensured?
- Methodological Answer : Synthesis requires precise control of reaction conditions (e.g., solvent polarity, temperature, and stoichiometry of reactants). For reproducibility, document:
- Purification steps (e.g., recrystallization solvents, chromatography conditions).
- Purity validation via melting point analysis, HPLC (>95% purity), and elemental analysis.
- References to established protocols for carbamimidothioic acid derivatives, ensuring alignment with literature precedents .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodological Answer :
- NMR : Look for thiourea proton signals (δ 9–11 ppm in DMSO-d6) and butyl chain integration ratios.
- Mass Spectrometry : Confirm molecular ion peaks ([M+H]+) and fragmentation patterns consistent with the carbamimidothioate structure.
- IR : Validate S-H stretches (2500–2600 cm⁻¹) and C=N vibrations (1600–1650 cm⁻¹).
- Cross-reference with published spectra of analogous compounds to resolve ambiguities .
Q. How can researchers assess the stability of this compound under varying storage and experimental conditions?
- Methodological Answer :
- Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with periodic HPLC analysis.
- Monitor degradation products (e.g., hydrolysis to thiourea derivatives) via LC-MS.
- Optimize storage in inert atmospheres (argon) and desiccated containers to mitigate oxidative/hydrolytic degradation .
Q. What preliminary assays are recommended to evaluate the biological activity of this compound?
- Methodological Answer :
- Enzyme Inhibition : Screen against target enzymes (e.g., urease or proteases) using fluorometric/colorimetric assays.
- Cytotoxicity : Use MTT assays on mammalian cell lines to establish IC₅₀ values.
- Include positive controls (e.g., thiourea derivatives) and validate results with triplicate trials .
Advanced Research Questions
Q. How should researchers address contradictions in spectroscopic data when characterizing novel derivatives of this compound?
- Methodological Answer :
- Employ orthogonal techniques (e.g., X-ray crystallography for structural confirmation if crystalline).
- Reassess sample purity via TLC or HPLC; impurities (e.g., residual solvents) can distort spectral interpretations.
- Use statistical tools (e.g., cluster analysis) to identify outliers in replicated datasets .
Q. What computational approaches are validated for predicting the reactivity of this compound in nucleophilic or electrophilic reactions?
- Methodological Answer :
- Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and identify reactive sites.
- Compare simulated NMR/IR spectra with experimental data to validate models.
- Use molecular docking to predict binding affinities if targeting enzyme active sites .
Q. How can researchers design experiments to explore structure-activity relationships (SAR) for this compound derivatives?
- Methodological Answer :
- Synthesize analogs with systematic substitutions (e.g., alkyl chain length, electron-withdrawing groups).
- Use multivariate analysis (e.g., PCA) to correlate structural features with bioactivity data.
- Prioritize derivatives showing >50% activity enhancement over the parent compound for further optimization .
Q. What strategies mitigate interference from degradation products during quantitative analysis of this compound in complex matrices?
- Methodological Answer :
- Develop a selective LC-MS/MS method with MRM transitions specific to the parent compound.
- Use isotope-labeled internal standards (e.g., ¹³C-labeled analogs) to correct for matrix effects.
- Validate recovery rates (>85%) in spiked samples and assess limits of detection (LOD < 0.1 µg/mL) .
Key Considerations for Robust Research
- Data Integrity : Address clustered data (e.g., repeated measurements) using mixed-effects models to account for nested variability .
- Literature Review : Prioritize primary sources for synthetic protocols and spectral data, avoiding unverified databases .
- Reproducibility : Archive raw data (e.g., NMR FIDs, chromatograms) in supplementary materials with metadata for replication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
